3-(Furan-2-yl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene-4-carbonitrile
Description
This compound features a complex tricyclic framework comprising a 1,6-diazatricyclo[6.2.2.0²,⁷]dodeca-2(7),3,5-triene core substituted with a 5-methyl group, a nitrile (-CN) at position 4, and a furan-2-yl moiety at position 2. The fused bicyclic system imports rigidity, while the nitrile and furan groups enhance electronic diversity, making it a candidate for applications in medicinal chemistry and materials science. Structural analogs often vary in heterocyclic substituents (e.g., thiophene vs. furan) or tricyclic modifications, which influence physicochemical and biological properties .
Properties
IUPAC Name |
3-(furan-2-yl)-5-methyl-1,6-diazatricyclo[6.2.2.02,7]dodeca-2,4,6-triene-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-10-12(9-17)14(13-3-2-8-20-13)16-15(18-10)11-4-6-19(16)7-5-11/h2-3,8,11H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWMBWFFYVCVCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=N1)C3CCN2CC3)C4=CC=CO4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Furan-2-yl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene-4-carbonitrile is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure with a furan moiety and diazatricyclo framework, contributing to its biological properties. The presence of the carbonitrile group is also significant for its reactivity and interaction with biological targets.
Research indicates that this compound may exhibit various biological activities through multiple mechanisms:
- THRβ Receptor Agonism : It has been identified as a selective agonist for the thyroid hormone receptor beta (THRβ), which plays a crucial role in metabolic regulation and cellular differentiation .
- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties by inducing apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation.
Biological Activity Overview
Case Studies
- Study on Antitumor Activity : A recent study explored the effects of this compound on breast cancer cell lines. Results showed significant inhibition of cell growth at micromolar concentrations, with an IC50 value indicating effective cytotoxicity .
- Thyroid Hormone Modulation : Another investigation focused on the compound's role as a THRβ agonist, demonstrating enhanced metabolic activity in cellular assays compared to controls. This suggests potential applications in treating metabolic disorders related to thyroid dysfunction .
Research Findings
The following findings summarize key research outcomes regarding the biological activity of the compound:
- Selectivity for THRβ : The compound demonstrated improved selectivity for THRβ over THRα, which is advantageous for minimizing side effects associated with thyroid hormone therapies .
- Mechanistic Insights : Molecular docking studies revealed binding affinities that correlate with observed biological activities, supporting its role as a modulator of specific receptor pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
The following table summarizes critical structural analogs and their distinguishing features:
Structural and Functional Analysis
Heterocyclic Substituent Effects
- Furan vs. Thiophene : Replacing the furan-2-yl group (in the target compound) with thiophene-2-yl (as in ) introduces sulfur, enhancing electron richness and polarizability. This substitution may improve π-π stacking interactions in biological targets but reduce solubility due to increased hydrophobicity.
- Benzylidene Modifications: Compounds 11a and 11b feature bulky arylidene groups (2,4,6-trimethylbenzylidene and 4-cyanobenzylidene), which increase steric hindrance and alter electronic profiles.
Tricyclic vs. Bicyclic Frameworks
- The target compound’s diazatricyclo[6.2.2.0²,⁷]dodeca-triene core contrasts with the thiazolo-pyrimidine (11a, 11b) and quinazoline-pyrimidine (12) systems. The tricyclic scaffold likely offers greater conformational rigidity, influencing binding selectivity in enzyme inhibition studies.
Spectroscopic Trends
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
